1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine

ortho-fluorine effect P2X7 receptor antagonism N-arylpiperazine SAR

1-(2-Fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is a fully synthetic, 1,4-disubstituted piperazine derivative combining a 2-fluorophenyl pharmacophore on one piperazine nitrogen and a 4-phenyloxane-4-carbonyl (4-phenyltetrahydro-2H-pyran-4-carbonyl) moiety on the other. With molecular formula C22H25FN2O2 and molecular weight 368.4 g/mol, this compound is catalogued in the ZINC purchasable compound database (ZINC1565516902) as an in-stock screening compound.

Molecular Formula C22H25FN2O2
Molecular Weight 368.4 g/mol
CAS No. 1091134-25-6
Cat. No. B6562776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine
CAS1091134-25-6
Molecular FormulaC22H25FN2O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C22H25FN2O2/c23-19-8-4-5-9-20(19)24-12-14-25(15-13-24)21(26)22(10-16-27-17-11-22)18-6-2-1-3-7-18/h1-9H,10-17H2
InChIKeyMHQUGFKXDDCRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine (CAS 1091134-25-6): Structural Identity and Baseline Profile for Procurement Evaluation


1-(2-Fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is a fully synthetic, 1,4-disubstituted piperazine derivative combining a 2-fluorophenyl pharmacophore on one piperazine nitrogen and a 4-phenyloxane-4-carbonyl (4-phenyltetrahydro-2H-pyran-4-carbonyl) moiety on the other. With molecular formula C22H25FN2O2 and molecular weight 368.4 g/mol, this compound is catalogued in the ZINC purchasable compound database (ZINC1565516902) as an in-stock screening compound [1]. Its computed logP of 3.571, zero hydrogen-bond donors, five hydrogen-bond acceptors, and fraction sp³ of 0.41 place it within lead-like physicochemical space [1]. The compound is commercially available through multiple suppliers for early-stage medicinal chemistry and chemical biology research [2].

Why 1-(2-Fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine Cannot Be Interchanged with Generic N-Arylpiperazine Analogs


The 2-fluorophenyl substitution pattern on the piperazine N-aryl ring is not a conservative structural variation. Ortho-fluorine introduction alters both electronic distribution (via inductive withdrawal) and steric topography around the piperazine nitrogen, which directly modulates receptor recognition. In a systematic study of phenyl-substituted piperazines as P2X7 receptor antagonists, the ortho-fluorophenylpiperazine-containing compound (4g) achieved an IC50 of 12.1 nM — the highest potency in the series — while para-fluorophenyl and unsubstituted phenyl analogs exhibited substantially weaker antagonism [1]. Furthermore, the parent fragment 1-(2-fluorophenyl)piperazine exhibits a distinct polypharmacology profile with sub-100 nM affinity at 5-HT1A (Ki = 43 nM), 5-HT1B (Ki = 29 nM), and 5-HT1 (Ki = 58 nM) receptors, while showing negligible D2 receptor binding (Ki > 1000 nM) [2]. This receptor signature cannot be assumed for para-fluoro or non-fluorinated congeners. The 4-phenyloxane-4-carbonyl group introduces additional conformational constraint and lipophilicity not present in simpler N-acyl or N-alkyl piperazine derivatives, making the compound a structurally distinct entity for which generic substitution would invalidate comparative SAR analysis.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine vs. Closest Structural Analogs


Evidence 1: Ortho-Fluorine Substitution on the N-Phenyl Ring — Structural and Electronic Differentiation from Non-Fluorinated Analog

In a systematic medicinal chemistry study of phenyl-substituted piperazine-containing P2X7 antagonists, the ortho-fluorophenylpiperazine-bearing compound (4g) demonstrated an IC50 of 12.1 nM at the human P2X7 receptor expressed in HEK293 cells, representing the most potent antagonist in the series [1]. This finding establishes a class-level SAR principle: ortho-fluorine on the N-phenylpiperazine moiety confers substantially enhanced target engagement compared to para-fluorine or unsubstituted phenyl. The target compound 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine retains this ortho-fluorophenylpiperazine pharmacophore and is therefore structurally differentiated from its direct non-fluorinated analog 1-phenyl-4-(4-phenyloxane-4-carbonyl)piperazine (ChemBase ID 225221), which lacks the fluorine-mediated electronic and steric features associated with improved receptor interaction [2].

ortho-fluorine effect P2X7 receptor antagonism N-arylpiperazine SAR

Evidence 2: Ortho- vs. Para-Fluorophenyl Positional Isomerism — Differentiated Receptor Recognition Profile

The target compound bears the fluorine atom at the ortho (2-) position of the N-phenyl ring, whereas the commercially available positional isomer (4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone (CAS 1091086-53-1) places fluorine at the para (4-) position . Although both isomers share identical molecular formula (C22H25FN2O2) and molecular weight (368.4 g/mol), the ortho-fluorine in the target compound creates a distinct steric and electronic environment at the piperazine N-aryl junction. The parent fragment 1-(2-fluorophenyl)piperazine exhibits a defined receptor binding profile: Ki = 29 nM at 5-HT1B, Ki = 43 nM at 5-HT1A, Ki = 58 nM at 5-HT1, and Ki > 1000 nM at D2, yielding a 5-HT1A/D2 selectivity ratio of >23-fold [1]. In contrast, 1-(4-fluorophenyl)piperazine-containing ligands have been reported with different selectivity fingerprints, often displaying higher D2 receptor engagement [2]. While direct head-to-head data for the full target compounds are not available, the fragment-level SAR indicates that ortho- vs. para-fluorine placement is a critical determinant of target selectivity.

positional isomerism fluorophenylpiperazine receptor selectivity

Evidence 3: Physicochemical Differentiation — logP, Molecular Weight, and Rotatable Bond Count vs. Non-Fluorinated Analog

Direct comparison of computed physicochemical descriptors between the target compound and its closest non-fluorinated analog reveals quantifiable differences relevant to ADME prediction. The target compound (1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine) has a molecular weight of 368.4 g/mol and computed logP of 3.571 [1], while the non-fluorinated analog 1-phenyl-4-(4-phenyloxane-4-carbonyl)piperazine has a lower molecular weight of 350.45 g/mol and a lower logP of 3.27 [2]. The logP difference of approximately 0.3 log units reflects the lipophilicity contribution of the ortho-fluorine atom. The target compound also has 5 rotatable bonds versus 3 in the non-fluorinated analog, and 5 hydrogen-bond acceptors versus 3, indicating greater conformational flexibility and polar interaction capacity [1][2]. Both compounds have zero H-bond donors and TPSA of approximately 32.78 Ų, meeting Lipinski and lead-likeness criteria.

physicochemical properties logP lead-likeness ADME prediction

Evidence 4: Fragment-Based Receptor Binding Baseline — The 2-Fluorophenylpiperazine Pharmacophore Profile

The 1-(2-fluorophenyl)piperazine fragment, which constitutes the N-aryl half of the target compound, has been experimentally characterized across multiple monoaminergic receptors in radioligand binding assays. This fragment displays sub-100 nM affinity for serotonin receptor subtypes 5-HT1B (Ki = 29 nM), 5-HT1A (Ki = 43 nM), and 5-HT1 non-selective (Ki = 58 nM), while showing negligible binding to dopamine D2 receptors (Ki > 1000 nM) [1]. This contrasts with the 1-phenylpiperazine fragment, which generally exhibits lower and less selective receptor engagement. The presence of this pharmacophore in the target compound provides a receptor-interaction baseline that the 4-phenyloxane-4-carbonyl substituent further modulates through steric and lipophilic contributions [2]. For researchers building SAR around N-arylpiperazine scaffolds, this fragment-level data offers a quantitative starting point for understanding how the complete target molecule may engage aminergic GPCR targets.

serotonin receptors binding affinity pharmacophore characterization CNS drug discovery

Recommended Research and Procurement Application Scenarios for 1-(2-Fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine


CNS Aminergic GPCR Screening and SAR Profiling

The target compound is best deployed as a screening candidate in panels targeting serotonin (5-HT1A, 5-HT1B), dopamine (D2–D4), and related aminergic GPCRs. The ortho-fluorophenylpiperazine pharmacophore, with its experimentally validated 5-HT1B Ki of 29 nM and 5-HT1A Ki of 43 nM [1], provides a defined receptor-interaction baseline. The 4-phenyloxane-4-carbonyl appendage introduces steric bulk and additional lipophilicity (logP 3.57) that differentiates this compound from simpler N-arylpiperazine screening hits [2]. Researchers should prioritize this compound over non-fluorinated or para-fluorinated analogs when the goal is to probe how ortho-fluorine substitution and a bulky 4-phenyltetrahydropyran carbonyl group jointly modulate GPCR selectivity and intrinsic efficacy.

P2X7 Purinergic Receptor Antagonist Development

Given the demonstrated superiority of ortho-fluorophenylpiperazine-containing compounds in P2X7 receptor antagonism — exemplified by compound 4g with an IC50 of 12.1 nM at human P2X7 [1] — the target compound represents a structurally distinct chemotype for further exploration of P2X7 pharmacology. The 4-phenyloxane-4-carbonyl group differentiates it from the glycine-amide series described by Romagnoli et al., offering a novel vector for P2X7 antagonist SAR expansion. Procurement of this compound is indicated for inflammation and neuropathic pain programs where P2X7 is a validated target and novel chemotypes are sought for IP diversification.

Physicochemical Property Benchmarking and in Silico Model Validation

The target compound's well-defined computed properties (MW 368.4, logP 3.571, TPSA ~32.78 Ų, fraction sp³ 0.41, 5 HBA, 0 HBD) [2] make it suitable as a calibration standard for computational ADME prediction models. Its quantitative differentiation from the non-fluorinated analog (ΔlogP +0.30, ΔMW +18.0, Δrotatable bonds +2) [2][3] provides a defined test case for evaluating how fluorine substitution perturbs predicted permeability, solubility, and metabolic stability parameters in silico. Procurement for this use case is recommended when validating QSPR models that predict the impact of halogen substitution on ADME endpoints.

Scaffold-Hopping and Fragment-Based Drug Design Studies

The target compound exemplifies a hybrid scaffold that links the well-characterized 2-fluorophenylpiperazine pharmacophore (serotoninergic activity) with a 4-phenyloxane-4-carbonyl motif (conformational constraint, lipophilic bulk). This combination is structurally unique among commercially available screening compounds. Researchers engaged in fragment-based drug design or scaffold-hopping campaigns can use this compound to interrogate whether the 4-phenyloxane-4-carbonyl moiety provides favorable interactions in target binding sites beyond those achieved by simpler N-acyl or N-sulfonyl piperazine derivatives. Its differentiation from 1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine and 1-(oxane-4-carbonyl)piperazine should be exploited for divergent SAR exploration.

Quote Request

Request a Quote for 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.